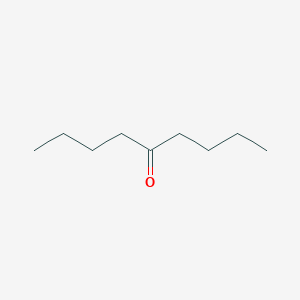

5-Nonanone

Cat. No. B165733

Key on ui cas rn:

502-56-7

M. Wt: 142.24 g/mol

InChI Key: WSGCRAOTEDLMFQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04312874

Procedure details

n-Butyl magnesium bromide (2 M solution in diethyl ether; 1 ml; 2 mM) was added to a suspension of copper I iodide (0.038 gm; 0.2 mM) in dry tetrahydrofuran (50 ml) at -78° C. under an aron atmosphere. The suspension was stirred at this temperature for a further fifteen minutes and then the protected α,β-unsaturated aldehyde was added as a solution in dry tetrahydrofuran (10 ml). The reaction mixture was stirred at -78° C. for fifteen minutes, 0° C. for one hour and room temperature for three days, under an argon atmosphere. The reaction was quenched by the addition of excess saturated ammonium chloride solution. The resulting solution was extracted with ethyl acetate and the organic layer washed with water, saturated sodium chloride solution and dried over anhydrous magnesium sulphate. Removal of the solvent at reduced pressure yielded a pale yellow oil, which was dissolved in dry dichloromethane (20 ml). Powdered sodium acetate (0.110 gm) was added to the solution; followed by pyridinium chlorochromate (0.263 gm; 1.22 mM). The suspension was stirred at room temperature for one hour and then triturated with dry diethyl ether (50 ml). The resulting black suspension was filtered through a pad of florasil, washing several times with ether. The filtrate was evaporated to dryness at reduced pressure and the residual oil partitioned between ethyl acetate and water. The organic layer was washed with sodium bicarbonate solution, sodium chloride solution, dried over magnesium sulphate and the solvent removed at reduced pressure to afford a pale yellow oil, which was redissolved in 1,4-dioxan/water (4:1; 5 ml). 1 N Hydrochloric acid (two drops) was added and the solution shaken at room temperature for three minutes. Excess sodium bicarbonate solution was added, the aqueous solution saturated with sodium chloride and the product extracted with ethyl acetate. The organic layer was washed with sodium chloride solution, dried over magnesium sulphate and the solvent evaporated at reduced pressure to yield the crude α,β-unsaturated n-butyl ketone as a yellow oil (0.110 gm). The product was purified by silica gel column chromatography (Type 60; 3 gm). Elution with 2% methanol/chloroform afforded the pure ketone as a colourless oil (0.027 gm, 12%), λ max (EtOH) 239 nm (εm 9.800); ν max (CHBr3) 3400, 1680, 1615 cm-1 ; δ H (CDCl3) 6.12 (1H, s, CH=CC), 2.42 (t, COCH2), 2.15 (3H, s, CH3 -15), 1.5-1.1 (10H, m, +d, CH3 -14+methylene protons), 0.93 (6 H, broad d, CH3 -17+butyl-CH3); δC (CDCl3), 201.7, 155.0, 125.2, 75.1, 71.3, 70.4, 69.0, 65.5, 61.3, 55.6, 44.2, 43.2, 42.8, 39.6, 31.7, 26.4, 22.4, 20.8, 19.6, 13.9, 12.7; m/e 384.2487 (2%, M+, C21H36O6 requires 384.2464), 366 (2%), 348 (3%), 244 (30%), 227 (55%), 209 (20%), 152 (65%), 85 (100%).

Name

n-Butyl magnesium bromide

Quantity

1 mL

Type

reactant

Reaction Step Three

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Three

[Compound]

Name

α,β-unsaturated aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH3:4].[I-].[C:8]([O-:11])(=O)[CH3:9].[Na+].[Cr](Cl)([O-])(=O)=O.[NH+]1C=C[CH:21]=[CH:20][CH:19]=1.C(=O)(O)[O-].[Na+]>O1CCCC1.ClCCl.O1CCOCC1.O.Cl.[Cu]>[CH2:1]([C:8]([CH2:9][CH2:19][CH2:20][CH3:21])=[O:11])[CH2:2][CH2:3][CH3:4] |f:2.3,4.5,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1.O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

n-Butyl magnesium bromide

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Mg]Br

|

|

Name

|

|

|

Quantity

|

0.038 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Four

[Compound]

|

Name

|

α,β-unsaturated aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0.11 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0.263 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension was stirred at this temperature for a further fifteen minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at -78° C. for fifteen minutes, 0° C. for one hour and room temperature for three days, under an argon atmosphere

|

|

Duration

|

3 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched by the addition of excess saturated ammonium chloride solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting solution was extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer washed with water, saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a pale yellow oil, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The suspension was stirred at room temperature for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with dry diethyl ether (50 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting black suspension was filtered through a pad of florasil

|

WASH

|

Type

|

WASH

|

|

Details

|

washing several times with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated to dryness at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual oil partitioned between ethyl acetate and water

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with sodium bicarbonate solution, sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a pale yellow oil, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution shaken at room temperature for three minutes

|

|

Duration

|

3 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous solution saturated with sodium chloride and the product extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated at reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C(=O)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.11 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |